N,N-Dimethylbutyramide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJUZNJJLALGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061081 | |

| Record name | Butanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-79-2 | |

| Record name | N,N-Dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylbutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Dimethylbutyramide chemical properties and structure

An In-Depth Technical Guide to N,N-Dimethylbutyramide: Properties, Structure, and Applications

Abstract

This compound (DMBA) is a tertiary amide that serves as a pivotal building block and versatile intermediate in the realms of organic synthesis and pharmaceutical development. Its unique combination of moderate polarity, aprotic nature, and solvency has established it as a compound of significant interest. This guide provides a comprehensive technical overview of this compound, delving into its core chemical and physical properties, molecular structure, spectroscopic signature, and established applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with practical insights, offering a detailed protocol for its synthesis and characterization to ensure both reproducibility and high-purity outcomes.

Chemical Identity and Molecular Structure

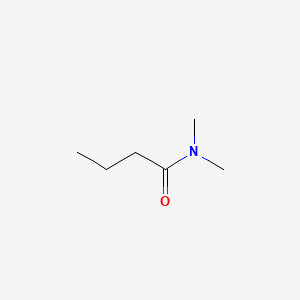

This compound is systematically known as N,N-dimethylbutanamide.[1][2][3][4] It belongs to the class of carboxamide compounds. The structure features a butyryl group (a four-carbon acyl chain) bonded to the nitrogen atom of a dimethylamine moiety.[5] This tertiary amide structure is notable for its lack of an N-H bond, which prevents it from acting as a hydrogen bond donor, a key factor influencing its physical properties and reactivity.

The core identifiers for this compound are summarized below:

| Identifier | Value |

| CAS Number | 760-79-2[1][2][3][6] |

| Molecular Formula | C₆H₁₃NO[1][2][3] |

| Molecular Weight | 115.17 g/mol [1][4] |

| IUPAC Name | N,N-dimethylbutanamide[3][4] |

| Synonyms | DMBA, N,N-Dimethylbutanamide, Butyramide, N,N-dimethyl-[1][2][4][7] |

| InChIKey | VIJUZNJJLALGNJ-UHFFFAOYSA-N[1][2][3] |

| SMILES | CCCC(=O)N(C)C[3][4][6] |

The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl pi-system, imparts a rigid, planar geometry to the O=C-N core. The two methyl groups on the nitrogen and the propyl group on the carbonyl carbon are arranged around this core.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of DMBA are critical for its application as a solvent, reagent, and for designing purification and extraction protocols. It presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[3][8] Its high solubility in water is a key feature, stemming from the polar amide group's ability to act as a hydrogen bond acceptor.[6][8]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [3][8] |

| Melting Point | -40 °C | [9] |

| Boiling Point | 186 °C (at 760 mmHg) | [7][9] |

| 80 - 82 °C (at 15 mmHg) | [9][10] | |

| Density | ~0.872 - 0.906 g/cm³ (at 25 °C) | [7][9] |

| Water Solubility | 110 g/L (at 25 °C) | [6][9][11] |

| Refractive Index | ~1.4405 - 1.4445 (at 20 °C) | [3][9] |

| Flash Point | 69.3 °C | [7] |

| logP (Octanol/Water) | 0.6 | [9][12] |

Synthesis and Quality Control

Expert Insight: The Rationale Behind the Synthesis

The most direct and industrially scalable synthesis of this compound is the acylation of dimethylamine with a butyryl derivative, typically butyryl chloride. This is a classic nucleophilic acyl substitution reaction. The nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of butyryl chloride. The choice of an acyl chloride is strategic; its high reactivity ensures a rapid and high-yielding reaction. A key consideration is the management of the hydrochloric acid (HCl) byproduct. An excess of dimethylamine or the addition of a non-nucleophilic tertiary amine base (like triethylamine) is required to neutralize the generated HCl, preventing the protonation of the dimethylamine reactant and driving the reaction to completion.

Caption: General workflow for the synthesis and purification of DMBA.

Protocol 1: Synthesis of this compound

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 2.0 M solution of dimethylamine in THF (2.2 equivalents).

-

Inert Atmosphere: Purge the system with dry nitrogen.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.

-

Reagent Addition: Add butyryl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any residual acid, followed by brine to initiate drying.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.[7][9][13]

Protocol 2: Quality Control & Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product.

-

Identity Confirmation (FTIR): Acquire an infrared spectrum of the purified liquid.[1][2][14] The primary diagnostic peak is a strong C=O (amide I) stretching vibration expected around 1640-1650 cm⁻¹. The absence of a broad O-H stretch (from butyric acid) or a C=O stretch at ~1800 cm⁻¹ (from unreacted butyryl chloride) confirms the product's identity and purity from these starting materials.

-

Structural Elucidation (¹H NMR): Dissolve a sample in CDCl₃. The proton NMR spectrum should show characteristic signals: two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond) around 2.9-3.1 ppm, a triplet for the butyryl methyl group (~0.9 ppm), a multiplet for the C3 methylene group (~1.6 ppm), and a triplet for the C2 methylene group adjacent to the carbonyl (~2.2 ppm). Integration of these peaks should correspond to the proton count of the structure.[4]

-

Molecular Weight Verification (MS): Use electron ionization mass spectrometry (EI-MS). The molecular ion peak [M]⁺ should be observed at m/z = 115.[1][2] A prominent fragment is often seen at m/z = 72, corresponding to the McLafferty rearrangement product, which is characteristic of this type of compound.

-

Purity Assessment (GC): Gas chromatography can be used to assess the purity of the final product, which should ideally be ≥98%.[3]

Applications in Research and Development

This compound's utility stems from its properties as a moderately polar aprotic solvent and a stable chemical intermediate.

-

Pharmaceutical Intermediate: The dimethylamide moiety is a common functional group in many active pharmaceutical ingredients (APIs).[6][11][15][16] DMBA serves as a precursor or building block in the synthesis of more complex molecules. The dimethylamine group can improve the pharmacokinetic properties of a drug, such as its solubility and ability to cross biological membranes.[16]

-

Organic Synthesis: As a solvent, it can be an alternative to more common amides like DMF or DMAc in certain reactions where its specific solvency or boiling point is advantageous.[8]

-

Reagent: Its chemical stability and moderate polarity allow it to act as a versatile reagent in various organic transformations.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17] Avoid contact with skin and eyes.[7][17] Use non-sparking tools and ground all equipment when handling large quantities.[18]

-

Storage: Store in a cool, dry, and well-ventilated place.[6][17] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[17]

-

Conclusion

This compound is a valuable chemical compound with a well-defined set of properties that make it suitable for a range of applications, particularly in pharmaceutical synthesis. Its straightforward preparation, combined with its unique structural features, ensures its continued relevance. The protocols and data presented in this guide offer a robust framework for the synthesis, validation, and safe handling of this compound, empowering researchers to utilize this versatile molecule with confidence and precision.

References

-

This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

This compound - Gas phase ion energetics data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

This compound (CAS 760-79-2) - Chemical & Physical Properties. Cheméo. [Link]

-

This compound (C6H13NO). PubChemLite. [Link]

-

Butanamide, N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]

-

This compound - Phase change data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

This compound. SpectraBase. [Link]

-

N,2-Dimethylbutanamide. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-diethyl-3,3-dimethylbutanamide. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: N,N-dimethylbutylamine. Chemos GmbH & Co.KG. [Link]

-

This compound - Notes. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

This compound - IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

This compound. LookChem. [Link]

-

Draw the proper structure for N-N-dimethylbutanamide. Homework.Study.com. [Link]

-

3-cyclohexylidene-N,N-dimethylbutanamide. ChemSynthesis. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central, National Library of Medicine. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chemnet.com [chemnet.com]

- 8. CAS 760-79-2: N,N-Dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 760-79-2 [chemicalbook.com]

- 12. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound|lookchem [lookchem.com]

- 16. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. N,N-DIMETHYL-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N,N-Dimethylbutyramide (CAS 760-79-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbutyramide, with the CAS number 760-79-2, is a tertiary amide that is increasingly recognized for its utility as a versatile intermediate in organic and pharmaceutical chemistry.[1][2][3] Structurally, it features a butyryl group attached to a dimethylamino moiety. This configuration imparts a unique combination of stability, polarity, and reactivity, making it a valuable building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity, potential applications, and essential safety protocols. The insights herein are curated to support professionals in leveraging this compound to its full potential in research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in a laboratory setting. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] The presence of the amide functional group allows it to be soluble in polar solvents, including water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 760-79-2 | [5][6] |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [7] |

| IUPAC Name | N,N-dimethylbutanamide | [5][8] |

| Synonyms | Butanamide, N,N-dimethyl-; N,N-Dimethyl-n-butyramide | [5][8] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 80-82 °C at 15 mmHg | [9] |

| Melting Point | -40 °C | [9] |

| Density | 0.872 g/cm³ | [10] |

| Solubility in Water | Very Soluble (110 g/L at 25°C) | [1][11] |

| Refractive Index | 1.4425 | [11] |

| Flash Point | 80-82°C/15mm | [10] |

Spectroscopic data is essential for the verification and quality control of this compound. Key spectral data are available from the National Institute of Standards and Technology (NIST) database.[6][12]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available for structural confirmation.[6]

-

Infrared Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[10]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the acylation of dimethylamine with a butyryl derivative. A common and efficient laboratory-scale synthesis involves the reaction of butyryl chloride with dimethylamine.[2][9] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism: Synthesis of this compound

The synthesis begins with the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of the chloride ion to yield the stable tertiary amide product. A base, such as triethylamine or an excess of dimethylamine, is used to neutralize the hydrochloric acid byproduct.[2]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Butyryl Chloride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Dimethylamine (2M solution in THF)

-

Butyryl chloride

-

Anhydrous diethyl ether or dichloromethane (reaction solvent)

-

Triethylamine (optional, if not using excess dimethylamine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the dimethylamine solution and the reaction solvent. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Butyryl Chloride: Dissolve butyryl chloride in the reaction solvent and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation if necessary.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the electronic properties of the tertiary amide functional group. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[7] This resonance imparts a partial double bond character to the C-N bond, making the nitrogen a poor leaving group.[13]

Reaction with Organometallic Reagents

A significant application of tertiary amides in organic synthesis is their controlled reaction with potent nucleophiles like Grignard and organolithium reagents. Unlike esters or acid chlorides which typically undergo two additions with these reagents to form tertiary alcohols, tertiary amides can be selectively converted to ketones.[14][15]

The reaction proceeds through a stable tetrahedral intermediate. The collapse of this intermediate to form a ketone is less favorable than with other carboxylic acid derivatives because the dialkylamino group is a poorer leaving group than an alkoxide or a halide. The reaction often requires an acidic workup to hydrolyze the intermediate and release the ketone.[4] This controlled reactivity is a cornerstone of the Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides to achieve high yields of ketones.[1] While this compound does not possess the N-methoxy group, the principle of forming a stable intermediate that resists over-addition remains relevant.

Caption: Reaction of this compound with a Grignard reagent to form a ketone.

Reduction of the Amide

The carbonyl group of this compound can be reduced to a methylene group to form the corresponding tertiary amine, N,N-dimethylbutanamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[16] More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts have been developed for the reduction of amides.[17]

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable precursor and intermediate in the synthesis of a variety of organic molecules.[3] Its utility stems from the robust nature of the amide bond and its predictable reactivity.

As a Synthetic Building Block

The ability to react this compound with organometallic reagents to furnish ketones makes it a useful precursor for more complex structures. Ketones are pivotal functional groups in organic chemistry, serving as intermediates for the synthesis of alcohols, alkenes, and other functional groups.

Potential as a High-Boiling Point Polar Aprotic Solvent

Similar to other N,N-dialkylamides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), this compound possesses properties that make it a suitable high-boiling point, polar aprotic solvent.[18][19] Such solvents are advantageous in reactions that require elevated temperatures and for dissolving polar, charged, or polymeric species. There is growing interest in finding alternatives to DMF for applications like solid-phase peptide synthesis (SPPS), and amides with similar properties are being explored.[20][21] The polarity of this compound could enhance the solvation of growing peptide chains, potentially mitigating aggregation issues.[20]

Role as a Pharmaceutical Intermediate

Analytical and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.[27][]

Table 2: Analytical Methodologies for this compound

| Technique | Purpose | Typical Conditions |

| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities. | A capillary column is used with a flame ionization detector (FID). The method would involve dissolving the sample in a suitable solvent and injecting it into the GC. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification. | A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point. Detection is typically by UV-Vis spectroscopy. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹³C NMR spectra in a solvent like CDCl₃ will provide a unique fingerprint of the molecule, allowing for unambiguous identification. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | Can be coupled with GC or HPLC (GC-MS, LC-MS) for separation and identification of the parent compound and any impurities.[29] |

Illustrative GC-MS Protocol for Purity Analysis

The following is a general workflow for the analysis of this compound by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet using a split or splitless injection mode.

-

Chromatographic Separation: Use a temperature program to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Assess purity by integrating the peak area of the main component relative to any impurity peaks.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.[30]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.

-

Hand Protection: Handle with chemical-resistant gloves.

-

Skin and Body Protection: Wear impervious clothing and ensure a well-ventilated work area.[20]

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[30]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazards: May produce toxic gases upon combustion. Firefighters should wear self-contained breathing apparatus.[30]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Avoid release into the environment.[20]

Toxicology

Limited toxicological data is available. One study reports an intraperitoneal LD50 (lethal dose, 50% kill) in mice of 2110 mg/kg.[9] As with any chemical, unnecessary exposure should be avoided.

Conclusion

This compound is a valuable and versatile tertiary amide with significant potential in organic synthesis and as an intermediate in the development of new chemical entities. Its stable yet reactive nature allows for controlled transformations, particularly in the synthesis of ketones via reaction with organometallic reagents. A thorough understanding of its properties, synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting. As the demand for novel molecular architectures continues to grow, the role of such fundamental building blocks will undoubtedly become even more critical.

References

-

Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Chemsrc. (2025). N,N-dimethylbutanamide. Retrieved from [Link]

-

Szostak, M., et al. (2015). Amide Activation in Ground and Excited States. Molecules, 20(7), 12406-12437. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 24.8: Peptide Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Stenutz. (n.d.). N,N-dimethylbutanamide. Retrieved from [Link]

-

Chen, C., et al. (2017). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Butanamide, N,N-dimethyl-. Retrieved from [Link]

- Wang, Y., et al. (2010). Determination of N,N-dimethylformamide in air by capillary gas chromatography. Wei Sheng Yan Jiu, 39(4), 493-495.

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. Retrieved from [Link]

-

UNODC. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Retrieved from [Link]

-

DEA Diversion Control Division. (2025). Precursor and chemical trends in illicit drug manufacturing. Retrieved from [Link]

-

Singh, U. P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics, 1-27. Retrieved from [Link]

-

R&D World. (2017). Chemists Developed a Way to Synthesize Drugs From Renewable Precursors. Retrieved from [Link]

-

UNODC. (2022). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

-

Crash Course. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. Retrieved from [Link]

-

Kaczmarek, P., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(21), 5093. Retrieved from [Link]

-

Michigan State University. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

-

Wu, X., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Organic & Biomolecular Chemistry, 14(38), 8877-8894. Retrieved from [Link]

-

Gribble, G. W. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1966. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound [webbook.nist.gov]

- 7. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 8. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-dimethylbutanamide | CAS#:760-79-2 | Chemsrc [chemsrc.com]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound [webbook.nist.gov]

- 13. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Amine synthesis by amide reduction [organic-chemistry.org]

- 18. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. unodc.org [unodc.org]

- 23. deaecom.gov [deaecom.gov]

- 24. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rdworldonline.com [rdworldonline.com]

- 26. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 27. env.go.jp [env.go.jp]

- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 30. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N,N-Dimethylbutyramide for Advanced Research

Introduction: The Versatility of a Simple Amide

In the landscape of organic synthesis and medicinal chemistry, N,N-Dimethylbutyramide (DMBA) stands out as a fundamental building block and a versatile polar aprotic solvent. With the chemical formula C₆H₁₃NO, this tertiary amide is frequently utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its structural simplicity belies its importance; the N,N-dimethylamide moiety is a common feature in a vast array of biologically active compounds and approved drugs.

This guide provides an in-depth examination of this compound, moving beyond basic data to explore the causality behind its synthesis, its practical applications in drug discovery workflows, and the rigorous protocols necessary for its safe and effective use. The information herein is curated for researchers, chemists, and drug development professionals who require a technical and field-proven understanding of this important chemical entity.

Part 1: Core Physicochemical & Molecular Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in a laboratory setting. These characteristics dictate its behavior as a solvent, its reactivity, and the conditions required for purification and handling. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol (115.1735) | [3][4] |

| CAS Number | 760-79-2 | [3] |

| IUPAC Name | N,N-dimethylbutanamide | [3] |

| Synonyms | This compound, DMBA, Butyramide, N,N-dimethyl- | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~0.872 g/cm³ | [5] |

| Melting Point | -40 °C | [5][6] |

| Boiling Point | 186 °C (at 760 mmHg); 80-82 °C (at 15 mmHg) | [5][6] |

| Flash Point | 80-82°C/15mm | [6] |

| Solubility | Very soluble in water (110 g/L at 25°C); Soluble in polar solvents | [1][2][6] |

| Refractive Index | ~1.4425 | [5][6] |

These properties, particularly its high boiling point and solubility in water and other polar solvents, make DMBA a suitable medium for a variety of chemical reactions requiring elevated temperatures and good solvation of polar substrates.[2]

Part 2: Synthesis and Mechanism

The most common and efficient synthesis of this compound is achieved through a classic nucleophilic acyl substitution . This reaction involves the acylation of dimethylamine with an activated form of butyric acid, typically butanoyl chloride.[7][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The underlying principle of this synthesis is the high reactivity of an acyl chloride compared to other carboxylic acid derivatives.[8] The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile like dimethylamine.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[7][9]

-

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[8]

-

Carbonyl Reformation and Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and simultaneously, the chloride ion is expelled as the leaving group.[9]

-

Deprotonation: The resulting protonated amide is then deprotonated by a second equivalent of dimethylamine (acting as a base) to yield the final, stable this compound and dimethylammonium chloride as a salt byproduct.[8]

This mechanism is a cornerstone of amide bond formation in organic chemistry.[10]

Diagram: Synthesis Workflow

The logical flow from starting materials to the final purified product is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound based on the Schotten-Baumann reaction conditions.[11]

Materials:

-

Butanoyl chloride (1 eq.)

-

Dimethylamine solution (e.g., 40% in water or 2M in THF, 2.2 eq.)

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Charge Reactants: Charge the flask with the dimethylamine solution and dilute with the chosen organic solvent (e.g., DCM).

-

Addition: Dissolve butanoyl chloride (1 eq.) in the same solvent and add it to the dropping funnel. Add the butanoyl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This slow, cooled addition controls the exothermic reaction and minimizes side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup - Quench & Separate: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Workup - Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid and the dimethylammonium salt) and then with brine (to remove excess water).

-

Workup - Dry & Filter: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[12]

Part 3: Applications in Research and Drug Development

The utility of this compound extends beyond its identity as a stable compound; its primary role in advanced research is that of a pharmaceutical intermediate and a specialized solvent.[1]

As a Pharmaceutical Intermediate

The N,N-dialkylamide functional group is a privileged structure in medicinal chemistry. It is relatively stable to metabolic degradation and can act as a hydrogen bond acceptor, influencing a molecule's solubility, permeability, and binding affinity to biological targets.[13] DMBA serves as a readily available source of the N,N-dimethylbutanoyl moiety, which can be incorporated into larger, more complex molecules during a drug discovery campaign.

The process often involves modifying a lead compound to optimize its pharmacological properties (e.g., potency, selectivity, ADME profile). The N-dealkylation of tertiary amines is a known metabolic pathway, which medicinal chemists must consider during drug design.[14][15]

Conceptual Drug Discovery Workflow

An intermediate like DMBA would typically be used during the Lead Optimization phase of a drug discovery project.

Caption: Conceptual role of an intermediate in a drug discovery pipeline.

As a High-Boiling Point Polar Aprotic Solvent

Similar to its well-known analogues N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), DMBA is a polar aprotic solvent. These solvents are capable of solvating cations well but are less effective at solvating anions. This property can significantly accelerate certain reaction types, particularly SN2 reactions and transition metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira reactions).[16] The high boiling point of DMBA makes it an excellent choice for reactions that require heating to achieve a sufficient rate.[16]

Experimental Protocol: DMBA as a Solvent in a Suzuki-Miyaura Coupling

This protocol provides a representative workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a vital C-C bond-forming reaction in pharmaceutical synthesis, using DMBA as the solvent.

Materials:

-

Aryl halide (e.g., Aryl-Br, 1 eq.)

-

Aryl boronic acid or ester (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)

-

This compound (DMBA, solvent)

-

Ethyl acetate and Water (for workup)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, aryl boronic acid, palladium catalyst, and base. Rationale: The inert atmosphere is critical as palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

-

Solvent Addition: Add degassed this compound via syringe to the flask. Rationale: Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Cooldown & Filter: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Workup - Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Workup - Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. Researchers must consult the most current Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

-

First Aid (General):

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a quintessential example of a simple molecule with significant utility in complex scientific endeavors. Its well-defined physicochemical properties, straightforward synthesis, and functional role as both a solvent and a key structural intermediate make it an invaluable tool for researchers in organic synthesis and drug development. A thorough understanding of its reaction mechanisms, practical applications, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the laboratory and advancing the frontiers of chemical and pharmaceutical research.

References

-

Cheméo. (n.d.). This compound (CAS 760-79-2) - Chemical & Physical Properties. Retrieved from [Link].

-

Khan Academy. (2010, October 21). Amide formation from acyl chloride. Glasp. Retrieved from [Link].

-

Khan Academy. (n.d.). Amide formation from acyl chloride (video). Retrieved from [Link].

-

Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link].

-

Chemsrc. (2025, August 25). N,N-dimethylbutanamide (CAS#:760-79-2). Retrieved from [Link].

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link].

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link].

-

Dadzie, I., et al. (2020, October 9). Chemistry and Pharmacology of Alkylamides from Natural Origin. PMC - PubMed Central. Retrieved from [Link].

-

Stenutz. (n.d.). N,N-dimethylbutanamide. Retrieved from [Link].

-

Gangar, M., & Tadayon, S. (n.d.). N-Dealkylation of Amines. PMC - NIH. Retrieved from [Link].

-

Kourist, R., & Te-Won, L. (2018). Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations). PubMed. Retrieved from [Link].

-

Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved from [Link].

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link].

-

PubMed. (2024, December 16). Solvent Dictated Organic Transformations. Retrieved from [Link].

-

PubMed. (2024, April 11). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link].

-

PMC - PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link].

-

Toda, F. (n.d.). Solvent-Free Organic Synthesis. Controlled Radical Polymerization. Retrieved from [Link].

Sources

- 1. This compound | 760-79-2 [chemicalbook.com]

- 2. CAS 760-79-2: N,N-Dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. N,N-dimethylbutanamide | CAS#:760-79-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. glasp.co [glasp.co]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

N,N-Dimethylbutyramide boiling point and solubility data

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylbutyramide: Boiling Point and Solubility

Abstract

This compound (DMBA) is a tertiary amide of significant interest in chemical synthesis, serving as a versatile solvent and an intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] A thorough understanding of its fundamental physicochemical properties, particularly its boiling point and solubility, is paramount for its effective application in research and drug development. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and supported by empirical data. We will delve into the molecular characteristics that govern these properties, present standardized protocols for their experimental determination, and offer insights into the practical implications for laboratory and industrial settings.

Physicochemical Characteristics of this compound

Molecular Structure and its Influence on Properties

This compound (CAS No: 760-79-2) possesses a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .[4] Its structure features a butyryl group attached to a nitrogen atom that is substituted with two methyl groups.

The key to understanding DMBA's properties lies in its nature as a tertiary amide. Unlike primary and secondary amides, DMBA lacks a hydrogen atom directly bonded to the nitrogen. This structural feature is critical as it precludes the molecule from acting as a hydrogen bond donor to other DMBA molecules.[5][6] However, the presence of the highly polar carbonyl group (C=O) and the lone pair of electrons on the nitrogen atom allows it to act as an effective hydrogen bond acceptor.[6][7] This duality—the inability to self-donate hydrogen bonds but the ability to accept them—is the primary determinant of its boiling point and solubility characteristics.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amides, boiling points are significantly influenced by intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions.[5] While primary and secondary amides exhibit strong intermolecular hydrogen bonding, leading to very high boiling points, tertiary amides like DMBA cannot.[6] Consequently, their boiling points are lower than those of isomeric primary or secondary amides but higher than nonpolar compounds of similar molecular weight due to strong dipole-dipole interactions from the carbonyl group.

The boiling point of this compound is highly dependent on pressure. The standard boiling point is reported at atmospheric pressure (760 mmHg), with reduced pressure values being significantly lower.

Table 1: Reported Boiling Point of this compound

| Boiling Point | Pressure | Reference(s) |

|---|---|---|

| 186.5°C | 760 mmHg | [4] |

| 186°C | 760 mmHg | [8] |

| 80-82°C | 15 mmHg (0.02 bar) |[1][2][3][9][10] |

This pressure dependence is a critical consideration for purification processes such as vacuum distillation, which allows the compound to be distilled at a lower temperature, thereby preventing potential thermal degradation.

Solubility Profile

The solubility of a substance is dictated by the principle of "like dissolves like." The ability of this compound to act as a hydrogen bond acceptor makes it readily soluble in polar protic solvents like water.[6][11] The carbonyl oxygen and the nitrogen atom can form hydrogen bonds with the hydrogen atoms of water molecules, facilitating its dissolution.

Empirical data confirms that this compound is very soluble in water.[1][3] It is also miscible with many common organic solvents, particularly polar ones such as alcohols.[11] This versatile solubility profile makes it a useful aprotic polar solvent for a variety of chemical reactions.

Table 2: Aqueous Solubility of this compound

| Solubility in Water | Temperature | Reference(s) |

|---|

| 110 g/L | 25°C |[1][2][3][8][12] |

The solubility is expected to decrease in nonpolar solvents, as the strong dipole-dipole interactions within DMBA are not effectively overcome by the weaker van der Waals forces offered by nonpolar solvent molecules.

Experimental Determination Protocols

To ensure accuracy and reproducibility in research and development, standardized methods for determining physicochemical properties are essential. The following protocols describe validated, step-by-step procedures for measuring the boiling point and solubility of this compound.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is a microscale technique ideal for determining the boiling point of small liquid samples with high accuracy.[13] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure, indicated by the behavior of an inverted capillary tube.

Methodology

-

Sample Preparation: Attach a small glass vial (e.g., a 75 x 10 mm Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer bulb.

-

Filling: Add approximately 0.5 mL of this compound to the vial.[13]

-

Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.

-

Apparatus Setup: Clamp the thermometer assembly so it is suspended in the center of a Thiele tube filled with mineral oil. The oil level should be above the sidearm of the Thiele tube but below the stopper holding the thermometer.

-

Heating: Gently heat the sidearm of the Thiele tube with a microburner or heat gun. The shape of the tube promotes uniform heating of the oil via convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. Upon reaching the boiling point, the liquid's vapor pressure will become significant, and a rapid, continuous stream of bubbles will emerge from the capillary tube's opening.[13]

-

Equilibrium Temperature: Remove the heat source once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[13]

-

Recording: Record this temperature as the boiling point. Also, record the ambient barometric pressure, as this significantly affects the measurement.

Protocol for Solubility Determination (Shake-Flask Method)

The OECD Guideline 105 shake-flask method is a globally recognized standard for determining the water solubility of a compound. It involves saturating water with the test substance and measuring the concentration in the aqueous phase.

Methodology

-

System Preparation: In a thermostatted vessel (e.g., a jacketed flask) maintained at 25°C, add a volume of distilled or deionized water (e.g., 100 mL).

-

Addition of Substance: Add an excess amount of this compound to the water. "Excess" means adding enough substance so that a separate, undissolved phase remains visible throughout the experiment.

-

Equilibration: Vigorously agitate the mixture using a magnetic stirrer or mechanical shaker. The system should be allowed to equilibrate for at least 24 hours to ensure saturation is reached. A preliminary test can determine the time to equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. For emulsions or fine dispersions, centrifugation at a controlled temperature is required to achieve clear separation.

-

Sampling: Carefully extract a known volume of the aqueous phase using a syringe, ensuring no part of the undissolved this compound phase is collected. Passing the sample through a 0.45 µm filter compatible with the substance can further ensure the removal of undissolved droplets.

-

Concentration Analysis: Determine the concentration of this compound in the collected aqueous sample using a suitable analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an appropriate method.

-

Calibration: Prepare a series of standard solutions of this compound in water of known concentrations.

-

Analysis: Analyze the standards and the saturated sample by GC to generate a calibration curve and determine the concentration in the sample.

-

-

Calculation: The measured concentration represents the water solubility of the compound at 25°C, typically expressed in g/L or mg/mL. The experiment should be repeated at least twice to ensure reproducibility.

Conclusion

The boiling point and solubility of this compound are direct consequences of its molecular structure as a tertiary amide. Its boiling point of 186.5°C at atmospheric pressure and high water solubility of 110 g/L at 25°C are governed by strong dipole-dipole forces and its capacity to act as a hydrogen bond acceptor.[4][8] These properties are fundamental to its use as a polar aprotic solvent and chemical intermediate. For professionals in drug development and chemical research, a precise understanding and the ability to experimentally verify these parameters using standardized protocols are indispensable for process optimization, purification, and formulation design.

References

-

McLaughlin, J.C. Experiment 27 - Amines and Amides. [Link]

-

NIST WebBook. This compound. [Link]

-

Journal of Chemical & Engineering Data. Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2. [Link]

-

Anderson, L.C. Chem 501 Inquiry Project - Amides. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

Chemistry Stack Exchange. Solubility of Amides. [Link]

-

Chemsrc. N,N-Dimethylbutylamine | CAS#:927-62-8. [Link]

-

Chemistry LibreTexts. 3.4: Physical Properties of Amides. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

LookChem. This compound. [Link]

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. This compound | 760-79-2 [chemicalbook.com]

- 4. chemnet.com [chemnet.com]

- 5. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. This compound [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. CAS 760-79-2: N,N-Dimethylbutanamide | CymitQuimica [cymitquimica.com]

- 12. guidechem.com [guidechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of N,N-Dimethylbutyramide from Butyryl Chloride

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N,N-Dimethylbutyramide from butyryl chloride and dimethylamine. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines critical safety precautions, and discusses methods for purification and characterization of the final product.

Introduction: The Significance of N,N-Disubstituted Amides

N,N-disubstituted amides are a crucial class of organic compounds widely utilized in the pharmaceutical and chemical industries. Their unique properties, including high polarity and aprotic nature, make them excellent solvents and versatile intermediates in organic synthesis. This compound, a member of this class, serves as a valuable building block in the creation of more complex molecules and finds applications in various research and development settings.

The synthesis described herein is a classic example of the Schotten-Baumann reaction, a robust and efficient method for forming amide bonds from acid chlorides and amines.[1][2] This reaction is characterized by its typically high yields and tolerance to a range of functional groups, making it a staple in the synthetic chemist's toolkit.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from butyryl chloride and dimethylamine proceeds through a nucleophilic acyl substitution mechanism.[4][5] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[3]

The mechanism can be broken down into two primary stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This results in the formation of a tetrahedral intermediate.[6][7]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, a good leaving group, is expelled. A base, which can be a second equivalent of dimethylamine or an added base like sodium hydroxide, then deprotonates the nitrogen atom to yield the neutral this compound and an ammonium salt.[5][7]

Detailed Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Amount | Moles |

| Butyryl chloride | C₄H₇ClO | 106.55 | 141-75-3 | 10.65 g | 0.1 |

| Dimethylamine (40% solution in water) | C₂H₇N | 45.08 | 124-40-3 | 24.8 g | 0.22 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | - |

| Sodium Hydroxide (10% aq. solution) | NaOH | 40.00 | 1310-73-2 | As needed | - |

| Saturated Sodium Chloride solution (Brine) | NaCl | 58.44 | 7647-14-5 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | - |

3.2. Equipment Setup

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Condenser (optional, for moisture protection)

-

Separatory funnel

-

Rotary evaporator

3.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add 24.8 g of 40% aqueous dimethylamine solution (0.22 moles) and 50 mL of dichloromethane.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

-

Addition of Butyryl Chloride: Dissolve 10.65 g (0.1 moles) of butyryl chloride in 50 mL of dichloromethane and place it in the dropping funnel. Add the butyryl chloride solution dropwise to the dimethylamine solution over 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.[8] The reaction is exothermic.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[9]

-

Workup and Extraction:

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.[8]

-

For higher purity, the product can be purified by vacuum distillation.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions: A Critical Assessment

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

-

Butyryl Chloride: This substance is highly flammable, corrosive, and reacts violently with water.[11][12] It causes severe skin burns and eye damage.[11][13] It is also lachrymatory. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Keep away from heat, sparks, and open flames.[11]

-

Dimethylamine: Dimethylamine is a flammable and corrosive substance. It can cause severe skin and eye irritation. Inhalation of vapors may cause respiratory irritation. Handle in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always have appropriate spill control materials readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

6.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃NO[15][16] |

| Molecular Weight | 115.17 g/mol [15][16] |

| CAS Number | 760-79-2[15][17] |

| Appearance | Clear, colorless to pale yellow liquid[18] |

| Boiling Point | 80-82 °C at 15 mmHg[19] |

| Density | 0.872 g/cm³[19] |

| Refractive Index | 1.4425[19] |

6.2. Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the sample and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm the presence of the expected functional groups and their connectivity.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹.

Conclusion

The synthesis of this compound from butyryl chloride and dimethylamine via the Schotten-Baumann reaction is a reliable and efficient method. Careful control of the reaction temperature during the addition of the acyl chloride is crucial to minimize side reactions and ensure a high yield. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved. The purification and characterization techniques outlined provide a clear path to obtaining and verifying the desired product.

References

- Grokipedia. Schotten–Baumann reaction.

- J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction.

- Chemistry Educ

- SATHEE. Chemistry Schotten Baumann Reaction.

- Fisher Scientific. Amide Synthesis.

- Cheméo. This compound (CAS 760-79-2) - Chemical & Physical Properties.

- PubChem - NIH. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973.

- NIST WebBook. This compound.

- Chemsrc. N,N-dimethylbutanamide | CAS#:760-79-2.

- Benchchem.

- Fisher Scientific.

- Sigma-Aldrich. (2025-11-06).

- Loba Chemie. (2016-05-13). BUTYRYL CHLORIDE FOR SYNTHESIS MSDS | CAS 141-75-3 MSDS.

- TCI Chemicals. (2024-10-26).

- Fisher Scientific.

- Khan Academy.

- Chemistry LibreTexts. (2023-01-22). Reactions of Acyl Chlorides with Primary Amines.

- Explaining the reaction between acyl chlorides and amines - addition / elimin

- Fisher Scientific. This compound, 98%.

- Thermo Fisher Scientific. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- Benchchem.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amide Synthesis [fishersci.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound (CAS 760-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound [webbook.nist.gov]

- 18. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 19. N,N-dimethylbutanamide | CAS#:760-79-2 | Chemsrc [chemsrc.com]

N,N-Dimethylbutyramide: A Versatile Intermediate in Chemical Synthesis

Introduction: Beyond a Simple Amide

N,N-Dimethylbutyramide (DMBA) is a tertiary amide that presents as a colorless to pale yellow liquid.[1] While its structure may appear unassuming, DMBA serves as a valuable and versatile chemical intermediate, particularly in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2][3] Its utility stems from the reactivity of the carbonyl group and the potential for modification of the butyl chain, making it a strategic building block for constructing more complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its synthesis, key chemical characteristics, and, most importantly, its practical applications as a chemical intermediate, substantiated with field-proven insights and methodologies.

Physicochemical Properties and Safety Profile

A thorough understanding of a chemical's properties is paramount for its effective and safe use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 760-79-2 | [1] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 186 °C | [4] |

| Melting Point | -40 °C | [4] |

| Density | 0.9064 g/cm³ at 25 °C | [4] |

| Solubility in Water | Very Soluble (110 g/L at 25°C) | [3] |

| Refractive Index | 1.4425 | [4] |

Safety and Handling:

This compound is considered to pose no significant health hazard under normal use conditions and is not classified as a hazardous substance according to US OSHA Hazard Communication Standard 2024.[5] However, as with all chemicals, appropriate safety precautions should be observed. It is recommended to handle DMBA in a well-ventilated area, wearing suitable personal protective equipment (PPE) such as gloves and safety goggles to avoid contact with skin and eyes.[2] In case of accidental contact, wash the affected area with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic acyl substitution of a butyryl halide, typically butyryl chloride, with dimethylamine. This reaction is robust, generally high-yielding, and proceeds readily under standard laboratory conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of butyryl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, to yield the stable this compound product. A base, often an excess of dimethylamine or a non-nucleophilic base like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Nucleophilic acyl substitution for DMBA synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound from butyryl chloride and an aqueous solution of dimethylamine.

Materials:

-

Butyryl chloride

-

Dimethylamine (40% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the 40% aqueous solution of dimethylamine. Cool the flask in an ice bath to maintain a temperature below 10 °C.

-

Addition of Butyryl Chloride: Slowly add the butyryl chloride dropwise to the stirred dimethylamine solution over a period of 30-60 minutes. Careful control of the addition rate is crucial to manage the exothermic nature of the reaction.

-

Reaction: After the complete addition of butyryl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation.

-

This compound as a Chemical Intermediate: Gateway to Triptans

The true value of this compound lies in its potential as a precursor to more complex and valuable molecules. While direct applications are numerous, a notable example of its utility is in the synthesis of key intermediates for the triptan class of drugs, which are widely used for the treatment of migraine headaches.